N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
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Description
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a useful research compound. Its molecular formula is C13H16N6O2S2 and its molecular weight is 352.43. The purity is usually 95%.
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Mechanism of Action
Target of Action
Triazole compounds are known to interact with a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
It’s known that triazoles can interact with their targets in a way that results in changes to the target’s function . For instance, some triazoles have been reported to inhibit acetylcholinesterase (AChE), a key enzyme in the nervous system .
Biochemical Pathways
Triazoles are known to influence a variety of biochemical pathways due to their ability to interact with different enzymes and receptors .
Pharmacokinetics
The chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability of triazoles may influence their pharmacokinetic properties .
Result of Action
Some triazole hybrids have shown weak to high cytotoxic activities against certain tumor cell lines .
Action Environment
The synthesis of triazoles can be influenced by various factors, including the reaction solvent and catalyst system .
Properties
IUPAC Name |
N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O2S2/c1-9(2)11(8-19-14-6-7-15-19)18-23(20,21)12-5-3-4-10-13(12)17-22-16-10/h3-7,9,11,18H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPLFROUPPHLCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NS(=O)(=O)C2=CC=CC3=NSN=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.